5-Methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
- 5-Methyl-1H-pyrrole-2-carboxylic acid (also known as methyl pyrrole-2-carboxylate) is a biologically active scaffold with diverse activities.
- It is found in many natural sources, including fungi, plants, and microorganisms.
- The well-known diabetes molecular marker, pyrraline , has a pyrrole skeleton.
- Pyrrole derivatives are potential sources of biologically active compounds and exhibit advantageous properties.
Synthesis Analysis
- Several synthetic approaches exist for pyrrole and pyrrole-containing analogs.
- Researchers explore this scaffold for its therapeutic potential against various diseases.
Molecular Structure Analysis
- Formula : C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub>
- Molecular Weight : 125.13 g/mol
- Structure :
Chemical Reactions Analysis
- Pyrrole derivatives exhibit diverse pharmacological properties, including antipsychotic, β-adrenergic antagonist, and anticancer activities.
- Researchers study structure-activity relationships to optimize therapeutic responses.
Physical And Chemical Properties Analysis
- Water Solubility : Soluble (3.35 mg/ml)
Scientific Research Applications
-
- Application : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : In this field, attempts have been made to synthesize pyrrole and pyrrole containing analogs .
- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
-
- Application : 1-Methylpyrrole-2-carboxylic acid is used for thermochemical studies .
- Methods of Application : The specific methods of application or experimental procedures for these studies were not detailed in the source .
- Results : The outcomes of these thermochemical studies were not provided in the source .
-
Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones
- Application : Pyrrole-2-carboxylic acid, a similar compound to 5-Methyl-1H-pyrrole-2-carboxylic acid, is used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
- Methods of Application : The specific methods of application or experimental procedures for these syntheses were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Chemical and Organic Intermediates
- Application : Methyl 1-methylpyrrole-2-carboxylate, a derivative of 5-Methyl-1H-pyrrole-2-carboxylic acid, is used as a chemical and organic intermediate .
- Methods of Application : The specific methods of application or experimental procedures for these uses were not detailed in the source .
- Results : The outcomes of these uses were not provided in the source .
-
Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones
- Application : Pyrrole-2-carboxylic acid, a similar compound to 5-Methyl-1H-pyrrole-2-carboxylic acid, is used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
- Methods of Application : The specific methods of application or experimental procedures for these syntheses were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Chemical and Organic Intermediates
- Application : Methyl 1-methylpyrrole-2-carboxylate, a derivative of 5-Methyl-1H-pyrrole-2-carboxylic acid, is used as a chemical and organic intermediate .
- Methods of Application : The specific methods of application or experimental procedures for these uses were not detailed in the source .
- Results : The outcomes of these uses were not provided in the source .
Safety And Hazards
Causes skin and eye irritation; handle with care.
Future Directions
- Researchers continue to explore pyrrole derivatives for novel therapeutic applications.
- Investigate their potential in drug development, especially against lifestyle-related diseases.
Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟
properties
IUPAC Name |
5-methyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(7-4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYABCWJPZTWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512716 | |
Record name | 5-Methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
3757-53-7 | |
Record name | 5-Methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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